CGP 57380 is a potent and selective inhibitor of mitogen-activated protein kinase-interacting kinase 1 (MNK1). [, , , , , , , , , , , , , ] MNKs, including MNK1 and MNK2, are downstream kinases in the MAPK signaling pathway, primarily known for phosphorylating the eukaryotic translation initiation factor 4E (eIF4E). [, , , , ] This phosphorylation event is implicated in the regulation of protein synthesis, particularly for a subset of mRNAs involved in cell growth, proliferation, and survival. [, , , ] Due to the crucial role of MNK1 in these cellular processes, CGP 57380 has emerged as a valuable tool for studying MNK1's function in various biological contexts and for exploring its therapeutic potential in diseases like cancer. [, , , , , , , , , , , , , ]
Although the provided abstracts lack specific molecular structure data for CGP 57380, one study reveals the interaction of a novel MNK1 inhibitor with the inactive conformation of MNK1, specifically targeting the DFD motif. [] This suggests a potential binding site for CGP 57380 and provides insights into its mechanism of action.
CGP 57380 exerts its inhibitory effect by selectively targeting MNK1, thereby blocking the phosphorylation of eIF4E. [, , , , , , , , , , , , , ] This inhibition of eIF4E phosphorylation disrupts the translation of specific mRNAs involved in cell growth, proliferation, survival, angiogenesis, and potentially metastasis, ultimately leading to the suppression of tumor development and progression. [, , , , , , , , , ] Additionally, some research indicates that CGP 57380 might function by stabilizing the inactive conformation of MNK1, thereby preventing its activation and subsequent phosphorylation of eIF4E. []
In vitro studies: CGP 57380 has been widely employed in cell culture studies to investigate the role of MNK1 in various cancer cell lines. [, , , , , , , , , , , , ] It has shown promising results in inhibiting cell proliferation, inducing apoptosis, and reducing cell migration and invasion in various cancer types, including T-cell acute lymphoblastic leukemia (T-ALL), breast cancer, glioblastoma, and lung adenocarcinoma. [, , , , , , ]
Combination therapy: Studies have explored the synergistic effects of CGP 57380 in combination with other anticancer agents, such as the mTORC1 inhibitor RAD001 (everolimus) in T-ALL, and arsenic trioxide in glioblastoma. [, ] These combinations demonstrate enhanced efficacy compared to single-agent treatments, highlighting the potential of CGP 57380 in improving therapeutic outcomes.
Mechanistic studies: Researchers have utilized CGP 57380 to elucidate the complex interplay between the MNK1 pathway and other signaling pathways involved in cancer development and progression, such as the mTOR and ERK pathways. [, , , ]
Target validation: The efficacy of CGP 57380 in preclinical models has provided strong evidence for the therapeutic potential of targeting MNK1 in cancer treatment. [, , , , ]
Viral protein synthesis: CGP 57380 has demonstrated inhibitory effects on buffalopox virus protein synthesis, suggesting potential antiviral applications. []
Clinical trials: Based on the promising preclinical data, further research is warranted to investigate the safety and efficacy of CGP 57380 in clinical trials for various cancer types. [, ]
Structure-activity relationship (SAR) studies: Conducting further SAR studies on CGP 57380 analogs can lead to the development of more potent and selective MNK1 inhibitors with improved pharmacological properties. []
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4